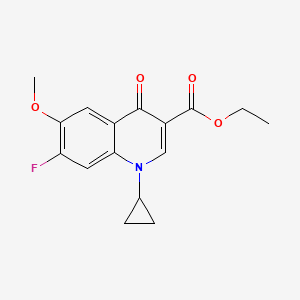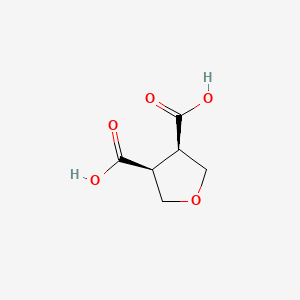
1-Ciclopropil-1,4-dihidro-7-fluoro-6-metoxi-4-oxo-3-quinolinocarboxílico Ácido Éster Etílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections. The structure of this compound includes a quinoline core, which is crucial for its biological activity .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Mecanismo De Acción
Target of Action
It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound likely interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes, thereby preventing the supercoiling and relaxation of bacterial DNA, which are crucial steps in DNA replication . This interaction disrupts bacterial DNA processes, leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth and replication . The downstream effects include the disruption of bacterial cell division and eventual bacterial cell death .
Pharmacokinetics
Based on its structural similarity to fluoroquinolones, it can be inferred that it might have good oral bioavailability, wide distribution in body tissues, metabolism in the liver, and excretion through both renal and biliary routes .
Result of Action
The molecular effect of the compound’s action is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . The cellular effect is the cessation of bacterial growth and replication, leading to bacterial cell death .
Action Environment
Environmental factors such as pH, temperature, and presence of divalent cations can influence the action, efficacy, and stability of the compound . For instance, fluoroquinolones, to which this compound is structurally similar, can chelate divalent cations, which can affect their absorption and efficacy . Furthermore, extreme pH or temperature conditions might affect the stability of the compound .
Análisis Bioquímico
Biochemical Properties
It is known that derivatives of quinolone carboxylic acid, such as this compound, possess bactericidal action and demonstrate activity against a wide spectrum of gram-positive and gram-negative microorganisms, anaerobic, acid-fast and atypical bacteria
Cellular Effects
It is known that fluoroquinolones, a group of compounds to which this compound belongs, can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluoroquinolones exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
The synthesis of 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, affecting its biological activity.
Substitution: Common reagents such as halogens can substitute the fluoro or methoxy groups, leading to derivatives with altered properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Comparación Con Compuestos Similares
Compared to other fluoroquinolones, this compound has unique structural features, such as the cyclopropyl and methoxy groups, which contribute to its specific antibacterial activity. Similar compounds include:
Propiedades
IUPAC Name |
ethyl 1-cyclopropyl-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-7-12(17)14(21-2)6-10(13)15(11)19/h6-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYBYZOYVNBQLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)







